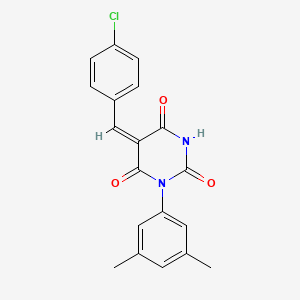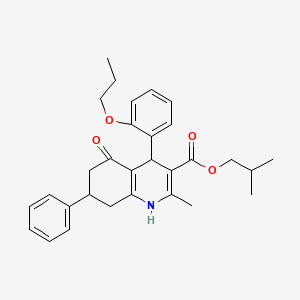
5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
作用機序
The mechanism of action of 5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a range of other diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying cancer cells and developing new cancer therapies. However, there are also some limitations to using this compound in lab experiments. For example, it is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, it can be toxic at high doses, which can limit its use in some experiments.
将来の方向性
There are many potential future directions for research on 5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could be to further investigate its mechanism of action and how it works to inhibit cancer cell growth and induce apoptosis. Another area of research could be to explore its potential as a therapeutic agent for other diseases, such as inflammatory diseases or neurodegenerative diseases. Finally, research could be conducted to develop new synthesis methods for this compound that could improve its purity and yield.
合成法
The synthesis of 5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-chlorobenzaldehyde and 3,5-dimethylbarbituric acid in the presence of a base catalyst. The reaction is carried out in a solvent, typically ethanol or methanol, at a temperature of around 60-70°C. The resulting product is then purified through recrystallization to obtain a high-purity compound.
科学的研究の応用
5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a range of other diseases.
特性
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-7-12(2)9-15(8-11)22-18(24)16(17(23)21-19(22)25)10-13-3-5-14(20)6-4-13/h3-10H,1-2H3,(H,21,23,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRZKMSQCSKVAL-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B5213721.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5213748.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[3-(methylthio)propyl]acetamide](/img/structure/B5213755.png)
![N-(4-ethylphenyl)-N'-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5213758.png)
![1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)
![methyl 4-chloro-3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5213769.png)

![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)
![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)
![4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5213793.png)
![N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5213799.png)